N-[2-({[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl](methyl)amino}methyl)phenyl]-4-methoxybenzenesulfonamide; phosphoric acid
Description
This compound is a sulfonamide derivative with a complex structure featuring a 4-chlorophenyl propenyl chain, a methylamino group, and a 4-methoxybenzenesulfonamide moiety. The phosphoric acid component likely acts as a counterion or stabilizer, enhancing solubility or crystallinity . Its molecular formula is C₂₆H₂₉ClN₂O₄S, with a molecular weight of 501.04 g/mol .
The compound’s sulfonamide group is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase), while the 4-chlorophenyl and methoxy groups contribute to lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;phosphoric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S.H3O4P/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;1-5(2,3)4/h3-16,26H,17-18H2,1-2H3;(H3,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQHWVVDNMJDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN2O7PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenylprop-2-enyl intermediate through a Friedel-Crafts alkylation reaction.
Amination Reaction: The chlorophenyl intermediate undergoes an amination reaction with methylamine to form the corresponding amine.
Coupling with Methoxybenzenesulfonamide: The amine intermediate is then coupled with 4-methoxybenzenesulfonamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Phosphorylation: The final step involves the phosphorylation of the coupled product using phosphoric acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization. Additionally, industrial-scale synthesis may employ continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with thiol or amine groups.
Scientific Research Applications
N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders due to its ability to modulate specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Biological/Physical Properties | Reference |
|---|---|---|---|---|
| Target Compound | 4-ClPh⁻, 4-MeO-BsSO₂NH⁻, (2E)-propenyl, PO₄³⁻ | 501.04 | Hypothesized enzyme inhibition; enhanced solubility | |
| N-[2-({(2E)-3-(4-Chlorophenyl)prop-2-en-1-ylamino}methyl)phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | Additional 2-hydroxyethyl group | 515.06 | Increased hydrophilicity; potential metabolic stability | |
| (E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide | 2-Cl-6-F benzyloxy, 4-MeOPh⁻ | 411.85 | Anticancer activity (in vitro) | |
| (E)-3-(4-Methoxy-3-morpholin-4-ylsulfonyl-phenyl)prop-2-enamide | Morpholine-sulfonyl, 4-MeOPh⁻ | 378.42 | Kinase inhibition; improved target selectivity |
Key Findings:
Hydrophilicity vs. Lipophilicity :
- The target compound’s phosphoric acid component may enhance aqueous solubility compared to analogs like the 2-hydroxyethyl derivative .
- The 4-chlorophenyl and methoxy groups increase lipophilicity relative to morpholine-sulfonyl derivatives, which could affect tissue distribution .
Biological Activity: The (E)-propenyl group in the target compound and its analogs (e.g., ) is critical for maintaining planar geometry, facilitating π-π stacking with enzyme active sites.
Phosphoric Acid Interaction :
- Phosphoric acid adsorption studies on Pt(111) facets suggest that phosphate groups can form stable hydrogen-bonding networks . This property might stabilize the target compound in solution or during crystallization.
Biological Activity
N-[2-({(2E)-3-(4-chlorophenyl)prop-2-en-1-ylamino}methyl)phenyl]-4-methoxybenzenesulfonamide; phosphoric acid, commonly referred to as KN-93 Phosphate, is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of KN-93 Phosphate is C26H32ClN2O8PS, with a molecular weight of 599.033 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H32ClN2O8PS |
| Molecular Weight | 599.033 g/mol |
| LogP | 4.8336 |
| Polar Surface Area (PSA) | 166.03 |
KN-93 Phosphate has been shown to act primarily as a calcium/calmodulin-dependent protein kinase (CaMK) inhibitor. This inhibition plays a critical role in various cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation.
Key Mechanisms:
- Calcium Signaling Modulation : By inhibiting CaMK, KN-93 alters calcium signaling pathways that are crucial for various physiological functions.
- Neuroprotective Effects : Studies indicate that KN-93 may exert neuroprotective effects in models of neurodegenerative diseases by modulating calcium influx and downstream signaling pathways.
Biological Activities
The biological activities of KN-93 Phosphate encompass a range of effects on different biological systems.
Antibacterial Activity
Research has demonstrated that compounds similar to KN-93 exhibit antibacterial properties against various strains. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential therapeutic applications in treating bacterial infections .
Enzyme Inhibition
KN-93 has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : The compound shows promising results as an AChE inhibitor, which is significant for conditions like Alzheimer's disease.
- Urease : Strong inhibitory activity against urease suggests potential applications in managing urease-related disorders .
Case Studies
- Neuroprotective Effects in Animal Models : A study involving the administration of KN-93 in rat models demonstrated reduced neuronal death following ischemic injury, highlighting its neuroprotective properties.
- Antibacterial Screening : Compounds derived from similar structural frameworks were subjected to antibacterial tests, revealing that those with the sulfonamide moiety exhibited enhanced activity against Gram-positive bacteria .
- Inhibition Studies : In vitro studies have shown that KN-93 effectively inhibits AChE and urease at low concentrations, suggesting its potential use as a therapeutic agent in treating neurodegenerative diseases and urinary tract infections respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
